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Compound Name: Deoxybenzoin oxime

Cat. No.: B1140943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Deoxybenzoin
oxime and Benzophenone oxime, with a focus on their behavior in the Beckmann

rearrangement. The information presented is supported by experimental data and established

chemical principles to assist researchers in selecting the appropriate substrate for their

synthetic needs.

Introduction
Deoxybenzoin oxime and Benzophenone oxime are both ketoximes derived from aromatic

ketones. Their structural similarities and differences lead to distinct reactivity profiles,

particularly in rearrangement reactions that are pivotal in the synthesis of various organic

compounds, including pharmaceuticals. This guide will delve into a comparative analysis of

their structure, physical properties, and reactivity, supplemented with detailed experimental

protocols.

Structural and Physical Properties
The primary structural difference between the two oximes lies in the substitution at the carbon

atom of the oxime functional group. Benzophenone oxime possesses two phenyl groups

directly attached to the C=NOH carbon, making it a symmetrical aromatic ketoxime. In contrast,

Deoxybenzoin oxime is an unsymmetrical ketoxime with one phenyl group and one benzyl

group attached to the oxime carbon. This seemingly subtle difference has significant
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implications for the stereochemistry and electronic properties of the molecule, which in turn

dictates its reactivity.

Table 1: Physical and Chemical Properties

Property Deoxybenzoin Oxime Benzophenone Oxime

Molecular Formula C₁₄H₁₃NO C₁₃H₁₁NO

Molecular Weight 211.26 g/mol 197.24 g/mol

Melting Point 98 °C[1][2] 140 - 144 °C

Appearance White crystalline powder
White to pale yellow crystalline

solid[3]

Solubility
Slightly soluble in Chloroform

and Methanol[1]
Insoluble in water

Comparative Reactivity: The Beckmann
Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes to yield amides.[4]

[5][6] The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group

on the nitrogen atom migrating.[4]

Benzophenone Oxime
Being a symmetrical molecule, the Beckmann rearrangement of Benzophenone oxime yields a

single product, N-phenylbenzamide (benzanilide). The reaction proceeds readily in the

presence of various acid catalysts such as phosphorus pentachloride, thionyl chloride, or

strong protic acids like sulfuric acid.[4][5][7]

Deoxybenzoin Oxime
As an unsymmetrical oxime, Deoxybenzoin oxime can exist as two geometric isomers (E and

Z). The outcome of the Beckmann rearrangement is dependent on which group (phenyl or

benzyl) is anti to the hydroxyl group in the starting isomer.
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It is generally accepted that the migratory aptitude in the Beckmann rearrangement is

influenced by the ability of the migrating group to stabilize a positive charge. Phenyl groups,

due to their ability to delocalize charge through resonance, have a high migratory aptitude.

Benzyl groups, while also capable of stabilizing a positive charge, are generally considered to

have a slightly lower migratory aptitude than phenyl groups in this context.

However, the stereospecificity of the reaction is the dominant factor. The group that is anti to

the hydroxyl group will migrate, regardless of its inherent migratory aptitude. Therefore, the

product of the Beckmann rearrangement of Deoxybenzoin oxime will depend on the specific

isomer used.

Migration of the Phenyl group: If the phenyl group is anti to the hydroxyl group, the

rearrangement will yield N-benzylformanilide.

Migration of the Benzyl group: If the benzyl group is anti to the hydroxyl group, the

rearrangement will yield N-phenylphenylacetamide.

Thermolysis of Deoxybenzoin oxime has been reported to yield products such as ammonia,

toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole, suggesting that

under thermal conditions, fragmentation pathways can compete with or dominate over the

classical Beckmann rearrangement.[8]

Experimental Protocols
The following are representative experimental protocols for the synthesis and Beckmann

rearrangement of Benzophenone oxime. A similar protocol can be adapted for Deoxybenzoin
oxime.

Synthesis of Benzophenone Oxime
Materials:

Benzophenone (0.55 mol)

Hydroxylamine hydrochloride (0.86 mol)[9]

95% Ethyl alcohol (200 mL)[9]
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Water (40 mL)[9]

Powdered Sodium hydroxide (2.75 mol)[9]

Concentrated Hydrochloric acid

Methyl alcohol

Procedure:

A mixture of benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water is

placed in a 2-L round-bottomed flask.[9]

Powdered sodium hydroxide is added in portions with shaking. The flask may be cooled with

tap water if the reaction becomes too vigorous.[9]

After the addition of sodium hydroxide is complete, the flask is fitted with a reflux condenser

and heated to boiling for five minutes.[9]

After cooling, the contents are poured into a solution of concentrated hydrochloric acid in

water.[9]

The precipitate is filtered by suction, washed thoroughly with water, and dried.[9]

The crude product can be recrystallized from methyl alcohol.

Yield: 98–99% of the theoretical amount.[9] Melting Point: 141–142 °C.[9]

Beckmann Rearrangement of Benzophenone Oxime
Materials:

Benzophenone oxime (from step 4.1)

Anhydrous ether

Thionyl chloride or Phosphorus pentachloride (PCl₅)

Procedure:
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Dissolve the synthesized Benzophenone oxime in anhydrous ether in an Erlenmeyer flask.

In a fume hood, carefully add thionyl chloride or phosphorus pentachloride to the solution.

The solvent and other volatile products are removed by distillation on a water bath.

Water is added to the residue and boiled for several minutes to hydrolyze the intermediate.

The supernatant liquid is decanted, and the solid product is recrystallized from a suitable

solvent (e.g., methanol or ethanol).

Yield: A typical yield for the rearrangement of Benzophenone oxime to benzanilide is

reported to be around 64.53%.[7]

Visualizing the Reaction Pathways
The following diagrams illustrate the synthesis and rearrangement pathways discussed.
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Fig. 1: General workflow for oxime synthesis and Beckmann rearrangement.
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Fig. 2: Simplified mechanism of the Beckmann rearrangement.
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The reactivity of Deoxybenzoin oxime and Benzophenone oxime in the Beckmann

rearrangement is primarily governed by their structural differences. Benzophenone oxime,

being symmetrical, provides a single, predictable amide product. Deoxybenzoin oxime, on the

other hand, is an unsymmetrical ketoxime whose rearrangement product is dependent on the

stereochemistry of the starting material, with the group anti to the hydroxyl group undergoing

migration. While the phenyl group has a high migratory aptitude, the stereospecific nature of

the reaction is the determining factor. Researchers should consider these factors when

selecting an oxime for a specific synthetic application. The provided experimental protocols

offer a starting point for the synthesis and rearrangement of these compounds, which can be

optimized based on specific laboratory conditions and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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